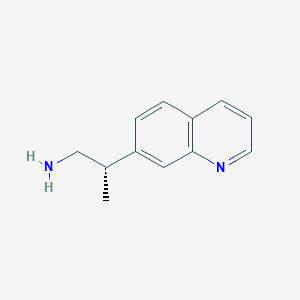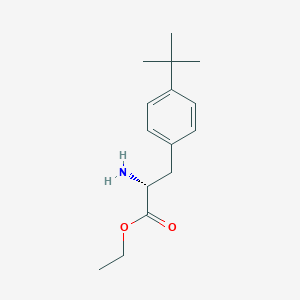
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate, also known as Etilefrine, is a synthetic compound that belongs to the class of alpha- and beta-adrenergic agonists. It is a chiral molecule that has been used as a sympathomimetic drug in the treatment of hypotension, asthma, and bronchitis.
作用機序
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate acts as a sympathomimetic drug by stimulating both alpha- and beta-adrenergic receptors in the body. It increases the release of norepinephrine, which leads to increased heart rate, blood pressure, and bronchodilation. This compound also has a direct positive inotropic effect on the heart, which results in increased cardiac output and improved tissue perfusion.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases the release of norepinephrine, which activates the sympathetic nervous system and leads to increased heart rate, blood pressure, and bronchodilation. This compound also improves tissue perfusion by increasing cardiac output and improving blood flow to vital organs. Additionally, this compound has been shown to have a positive effect on erectile function by increasing blood flow to the penis.
実験室実験の利点と制限
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has several advantages as a research tool in laboratory experiments. It is readily available and can be easily synthesized in large quantities. This compound is also relatively stable and has a long shelf life, which makes it a useful reagent for long-term experiments. However, this compound has some limitations in laboratory experiments, including its potential toxicity and side effects. Researchers must take precautions to ensure the safe handling and disposal of this compound to minimize the risk of exposure.
将来の方向性
There are several potential future directions for research on Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate. One area of interest is its potential application in the treatment of cancer. This compound has been shown to have anti-tumor effects, and further research is needed to explore its potential as an adjunct therapy for cancer. Another area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Additionally, research is needed to further explore the mechanism of action of this compound and its potential therapeutic applications in other medical conditions.
合成法
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate is synthesized through a multi-step reaction process that involves the condensation of 4-tert-butylphenylacetonitrile with ethyl glycinate hydrochloride, followed by reduction with sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield this compound hydrochloride, which is the salt form of the compound that is commonly used in medical applications.
科学的研究の応用
Ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate has been widely studied in scientific research for its potential therapeutic effects in various medical conditions. It has been shown to have a positive inotropic effect on the heart, which makes it useful in the treatment of hypotension and shock. It has also been used as a bronchodilator in the management of asthma and bronchitis. Additionally, this compound has been investigated for its potential application in the treatment of erectile dysfunction and as an adjunct therapy for cancer.
特性
IUPAC Name |
ethyl (2R)-2-amino-3-(4-tert-butylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-18-14(17)13(16)10-11-6-8-12(9-7-11)15(2,3)4/h6-9,13H,5,10,16H2,1-4H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAWVLJNTYJLKB-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=C(C=C1)C(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

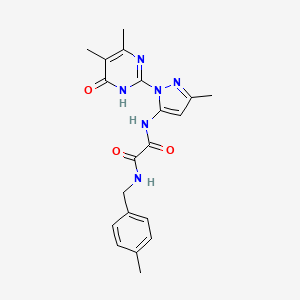
![N-[2-(3-Fluoropyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2910891.png)
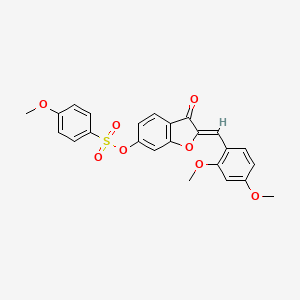
![4-(1H-benzo[d]imidazol-2-yl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2910895.png)
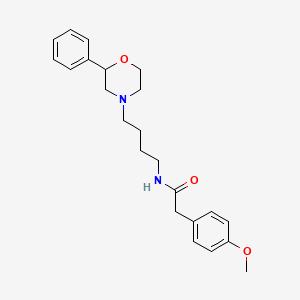
![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2910899.png)
![N-(tert-butyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2910901.png)

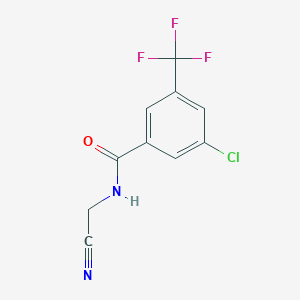
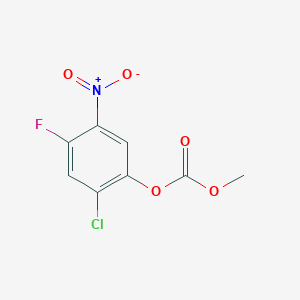
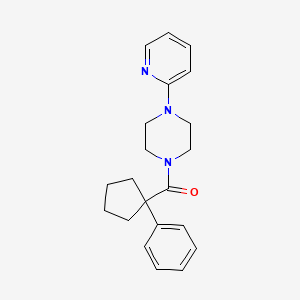
![N-(4-chlorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2910908.png)
![5-((4-fluorobenzyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2910909.png)
